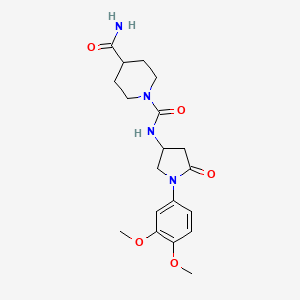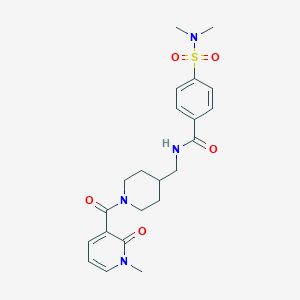![molecular formula C11H8F3NO2 B2384267 [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 1448866-06-5](/img/structure/B2384267.png)
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol” is a chemical compound with the CAS Number: 1448866-06-5 . It has a molecular weight of 243.19 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol” can be represented by the InChI code: 1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 .Physical And Chemical Properties Analysis
“[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol” has a melting point of 60-63°C . The compound is a powder .Aplicaciones Científicas De Investigación
Catalysts for Organic Reactions
A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure has been developed, demonstrating the utility of related compounds in facilitating organic reactions. This catalyst is notable for its low loadings, short reaction times, and compatibility with a range of functional groups, making it an outstanding choice for Cu(I)-catalyzed azide-alkyne cycloaddition reactions (Ozcubukcu et al., 2009).
Synthesis of Heterocyclic Compounds
Research has demonstrated the use of catalysts to facilitate the aza-Piancatelli rearrangement, leading to the synthesis of benzothiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the versatility of related compounds in synthesizing complex heterocycles (Reddy et al., 2012).
Liquid Crystal Properties
A series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been synthesized and studied for their electrochemical and liquid crystal properties. This research highlights the potential of these compounds in materials science, particularly in the development of liquid crystalline materials (Zhao et al., 2013).
Antimicrobial Activity
The synthesis of novel benzofuran-based 1,2,3-triazoles has been reported, with these compounds demonstrating significant antimicrobial activity. This finding underscores the potential of such compounds in the development of new antimicrobial agents (Sunitha et al., 2017).
Corrosion Inhibition
A heterocycle triazole derivative has been studied for its corrosion inhibition effects on mild steel in hydrochloric acid solution. This research offers insights into the mechanisms behind corrosion inhibition and the potential application of these compounds in protecting metals from corrosion (Boutouil et al., 2019).
Synthesis and Catalytic Applications
Tris(1,2,3-triazol-4-yl)methanols and derivatives have been highlighted for their applications in synthesis and catalysis, showcasing the role of these compounds in facilitating various chemical transformations (Etayo et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 24319 , which is within the range generally favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Action Environment
It’s worth noting that the compound is a clear liquid at room temperature , suggesting that it may be stable under normal environmental conditions.
Propiedades
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELDJIQMWDZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2384194.png)


![N-(3,4-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2384201.png)

![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)
